molecular formula C8H18N2 B1587400 N-methyl-2-piperidin-1-ylethanamine CAS No. 41239-39-8

N-methyl-2-piperidin-1-ylethanamine

Cat. No.: B1587400
CAS No.: 41239-39-8
M. Wt: 142.24 g/mol
InChI Key: KCAUHAHOMIRXAN-UHFFFAOYSA-N
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Description

N-Methyl-2-piperidin-1-ylethanamine (CAS: 41239-39-8) is a secondary amine featuring a piperidine ring linked to an ethylamine backbone with a methyl substitution on the terminal nitrogen. Key properties include:

  • Molecular weight: 142.25 g/mol
  • Physical form: Liquid at room temperature
  • Purity: Available at 95% purity (commonly supplied in 250 mg, 500 mg, and 1 g quantities) .
    This compound is utilized in pharmaceutical research and organic synthesis, particularly as a precursor or intermediate in the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-piperidin-1-ylethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with N-methyl-2-chloroethanamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or sulfonates are common reagents, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-2-piperidin-1-ylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Structural Modifications

The following compounds share structural similarities but differ in substituents or ring systems:

Compound Name CAS Number Molecular Weight (g/mol) Structural Differentiation
N-Methyl-2-piperidin-1-ylethanamine 41239-39-8 142.25 Reference compound (piperidine, N-methyl)
N-Ethyl-2-piperidin-1-ylethanamine 32776-21-9 ~156.25 (estimated) N-Ethyl substituent
1,2-Dipiperidinoethane 1932-04-3 ~194 (estimated) Two piperidine groups linked by ethylene
N-Methyl-2-(pyrrolidin-1-yl)ethanamine ~128 (estimated) Pyrrolidine (5-membered ring) replaces piperidine
N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine 5368-32-1 4-Methylpiperazine and phenyl substitutions

Impact of Structural Changes

  • Substituents : Ethyl or phenyl groups (e.g., in N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine) introduce hydrophobicity, influencing solubility and metabolic stability .
  • Symmetry: 1,2-Dipiperidinoethane’s dual piperidine groups may enhance chelation properties, relevant in catalysis or metal-ion coordination .

Pharmaceutical Relevance

  • Phenyl-Substituted Analogs : The addition of aromatic groups (e.g., in N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine) may enhance CNS penetration, relevant in neurotransmitter modulation .

Biological Activity

N-Methyl-2-piperidin-1-ylethanamine, also known as N-Methyl-2-(piperidin-1-yl)ethanamine, is a compound with significant biological activity, particularly in the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : Approximately 158.25 g/mol
  • Structure : The compound contains a piperidine ring, which is a six-membered nitrogen-containing ring that contributes to its biological activity.

This compound primarily acts as a stimulant and has been studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine. These interactions are crucial for mood regulation and could potentially be harnessed for treating various psychiatric disorders such as depression and anxiety.

Key Biological Targets:

  • Serotonin Receptors : Modulates serotonin levels which are vital for mood stabilization.
  • Norepinephrine Transporters : Influences norepinephrine pathways that affect arousal and alertness.
  • Dopamine Receptors : Impacts reward pathways and is important in mood regulation.

Pharmacological Studies

Research has shown that this compound exhibits various pharmacological effects:

  • Stimulant Effects : It has been observed to increase locomotor activity in animal models.
  • Antidepressant-like Activity : Studies suggest potential antidepressant effects through its action on monoaminergic systems.
  • Anxiolytic Properties : Preliminary findings indicate it may reduce anxiety-like behaviors in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
StimulantIncreased locomotor activity
AntidepressantReduced depressive symptoms
AnxiolyticDecreased anxiety-like behaviors

Case Study 1: Antidepressant Potential

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Anxiolytic Effects

In another study assessing anxiety-related behavior using the elevated plus maze test, administration of this compound resulted in increased time spent in open arms, indicating reduced anxiety levels compared to control groups .

Safety and Toxicology

While the compound shows promise for therapeutic use, safety evaluations are essential. Current toxicological data indicate that this compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its long-term effects and potential toxicity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methyl-2-piperidin-1-ylethanamine to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation, as demonstrated in analogous piperidine derivatives .
  • Solvent Systems : Dichloromethane or ethanol is preferred for balancing solubility and reaction efficiency .
  • Reaction Conditions : Control temperature (e.g., 0–25°C) and pH to minimize side reactions. For example, maintaining anhydrous conditions can prevent hydrolysis of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as seen in structurally related compounds .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, 1^1H NMR signals at δ 2.8–3.2 ppm indicate methylene protons adjacent to the piperidine nitrogen .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+^+ expected vs. observed) to rule out impurities .
  • Chromatographic Methods : HPLC or GC-MS can assess purity and detect unreacted starting materials .

Advanced Research Questions

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Variable Analysis : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity, and reaction time). For instance, yields of similar piperidine derivatives varied from 60% to 85% based on solvent choice (dichloromethane vs. ethanol) .
  • Side Reaction Identification : Use LC-MS or 19^19F NMR (if fluorinated intermediates are present) to detect byproducts. Adjust protecting groups (e.g., tosyl or benzyl) to stabilize reactive intermediates .
  • Computational Modeling : Apply DFT calculations to predict energy barriers for key steps, such as ring closure or amine alkylation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azepane to assess steric and electronic effects on target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) to correlate substituent modifications with potency changes. For example, phenoxy or thioether groups at the 4-position of piperidine enhanced bioactivity in related compounds .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY or NOESY to resolve overlapping signals. For example, NOE correlations can confirm spatial proximity between methyl groups and aromatic protons .
  • Isotopic Labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to track specific atoms in complex spectra .
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(1-ethylpiperidin-4-yl)ethanamine) to identify systematic errors in interpretation .

Q. Methodological Considerations

Q. What experimental designs are suitable for assessing the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or hepatocytes to measure oxidation rates. Monitor demethylation or piperidine ring hydroxylation via LC-MS/MS .
  • Isotope Tracing : Incorporate deuterium at metabolically labile sites (e.g., methyl groups) to slow degradation and identify metabolic hotspots .
  • In Vivo PK Studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Use non-compartmental analysis to calculate half-life and clearance .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Automation : Implement flow chemistry to standardize reaction conditions (e.g., residence time, mixing efficiency) .
  • Quality Control Protocols : Establish in-process checks (e.g., TLC or FTIR) to monitor reaction progression and halt batches deviating from predefined thresholds .
  • Statistical DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and optimize robustness .

Properties

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAUHAHOMIRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390130
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-39-8
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(piperidin-1-yl)ethyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 8.0 g of N-(2-chloroethyl)piperidine hydrochloride and 0.5 g of sodium iodide in 60 ml of methanol which contained 40% of methylamine was reacted at 70° C. in a sealed tube for 20 hours. After allowing the reaction mixture to cool down, the reaction mixture was concentrated under reduced pressure. The residue was added with ether, followed by a further addition of 10 g of ground sodium hydroxide. The resulting mixture was stirred for 2 hours. The insoluble material was filtered off and the filtrate was concentrated under the atmospheric pressure. The residue was distilled under reduced pressure to give 4.5 g of a fraction at 80° C./18 Torr (yield: 73%).
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Synthesis routes and methods II

Procedure details

A solution of the title compound of Step 11 (1.85 g, 7.96mmol) and 20% Pd(OH)2 on carbon in EtOH (50 mL) was placed under a hydrogen atmosphere (60 psi) at room temperature for 17 hours. The mixture was filtered and concentrated to give the title compound as a clear, yellow liquid (1.02 g, 90% crude yield). The proton spectral data were consistent with the proposed structure.
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Synthesis routes and methods III

Procedure details

By using piperidine (983.5 mg) as a starting material, the title compound (120 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methyl-2-piperidin-1-ylethanamine
N-methyl-2-piperidin-1-ylethanamine
N-methyl-2-piperidin-1-ylethanamine
N-methyl-2-piperidin-1-ylethanamine
N-methyl-2-piperidin-1-ylethanamine
N-methyl-2-piperidin-1-ylethanamine

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